molecular formula C10H18Cl2N2 B3113858 (R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride CAS No. 1986297-80-6

(R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride

Cat. No.: B3113858
CAS No.: 1986297-80-6
M. Wt: 237.17
InChI Key: ISKBUIGUNHZFKY-YCBDHFTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride is a chiral primary amine that serves as a valuable building block in the synthesis of various pharmaceuticals and natural compounds. This compound is known for its versatility and utility in asymmetric catalysis and as a chiral ligand.

Biochemical Analysis

Biochemical Properties

®-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride plays a crucial role in biochemical reactions, particularly in the synthesis of chiral amines. It interacts with enzymes such as ω-transaminases, which are valuable in biocatalysis due to their stereospecificity and broad substrate range . These interactions typically involve the formation of external aldimines with the coenzyme pyridoxal-5′-phosphate (PLP), leading to the production of chiral amines through transamination reactions .

Cellular Effects

The effects of ®-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the activity of enzymes involved in amino acid metabolism, thereby altering metabolic flux and gene expression patterns . These changes can lead to variations in cellular responses and overall cell health.

Molecular Mechanism

At the molecular level, ®-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s interaction with ω-transaminases, for example, involves the formation of a quinonoid intermediate, which is crucial for the transamination process . This interaction highlights the compound’s role in enzyme catalysis and its potential to influence biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating the need for careful monitoring of its stability during experiments.

Dosage Effects in Animal Models

The effects of ®-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved metabolic function. At higher doses, toxic or adverse effects can occur, including enzyme inhibition and disruption of cellular processes . These threshold effects highlight the importance of dosage optimization in experimental settings.

Metabolic Pathways

®-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride is involved in several metabolic pathways, particularly those related to amino acid metabolism. It interacts with enzymes such as ω-transaminases and pyridoxal-5′-phosphate, influencing the production of chiral amines and other metabolites . These interactions can affect metabolic flux and the levels of various metabolites within cells.

Transport and Distribution

The transport and distribution of ®-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing its use in biochemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride typically involves the asymmetric transformation of pre-prepared or in situ formed NH imines. Biomimetic chemocatalysis inspired by enzymatic transaminations has emerged as an appealing method to access chiral primary amines . The hydrogenation of nitriles and reductive amination of carbonyl compounds with ammonia over heterogeneous transition metal catalysts represent an atom-economical and scalable route to access value-added primary amines .

Industrial Production Methods

Industrial production methods for this compound often involve the use of ω-transaminase variants from Arthrobacter sp. to facilitate the synthesis of valuable synthons on a preparative scale . Optimization of reaction conditions is crucial to achieve excellent isolated yields and stereocontrol.

Chemical Reactions Analysis

Types of Reactions

®-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imines or ketones.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for hydrogenation, ammonia for reductive amination, and various oxidizing agents for oxidation reactions. The conditions often involve the use of transition metal catalysts to enhance reaction efficiency and selectivity .

Major Products Formed

The major products formed from these reactions include chiral primary amines, secondary amines, tertiary amines, imines, and ketones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a chiral ligand or organo-catalyst for asymmetric catalysis.

    Biology: It serves as a building block for the synthesis of various biologically active compounds.

    Medicine: It is involved in the synthesis of pharmaceuticals, particularly those requiring chiral amine intermediates.

    Industry: It is used in the production of fine chemicals and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride is unique due to its specific chiral configuration and its utility in asymmetric catalysis. Its ability to form stable chiral intermediates makes it particularly valuable in the synthesis of enantiopure compounds, which are essential in the pharmaceutical industry.

Properties

IUPAC Name

4-[(1R)-1-aminoethyl]-N,N-dimethylaniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2.2ClH/c1-8(11)9-4-6-10(7-5-9)12(2)3;;/h4-8H,11H2,1-3H3;2*1H/t8-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISKBUIGUNHZFKY-YCBDHFTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N(C)C)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)N(C)C)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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